4-Isopropylphenol

Vue d'ensemble

Description

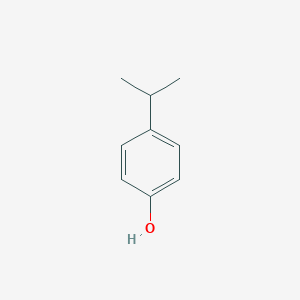

4-Isopropylphenol (CAS 99-89-8) is an alkylphenol derivative characterized by a phenolic ring substituted with an isopropyl group at the para position. It is a degradation intermediate of bisphenol A (BPA), formed during photocatalytic, enzymatic, or thermal breakdown processes . Industrially, it is utilized in chemical synthesis and wastewater treatment due to its adsorption and photocatalytic degradation properties . Market analyses highlight its global production and applications in Europe, Asia, and North America, with a growing focus on its environmental and toxicological impacts .

Méthodes De Préparation

Traditional Preparation Methods

Isolation from Natural Sources

4-Isopropylphenol is naturally occurring in the essential oil of Eucalyptus polybractea, a species native to Australia. The isolation process involves steam distillation of the plant material, followed by fractional distillation to separate the phenolic fraction. While this method is environmentally sustainable, it suffers from low yield and variability due to seasonal changes in plant composition .

Classical Synthesis via Magnesium Intermediate

A conventional synthetic route involves the air oxidation of magnesium para-iso-propylphenyl-bromide. This method proceeds through the formation of a Grignard-like intermediate, which undergoes oxidative cleavage to yield this compound. Although historically significant, this approach has largely been supplanted by more efficient catalytic methods due to its multi-step nature and moderate yields .

Modern Synthetic Approaches

Microwave-Assisted Ionic Liquid-Mediated Dealkylation

A breakthrough in synthetic efficiency was achieved using microwave irradiation coupled with ionic liquid solvents. In this method, alkyl aryl ethers (1.0 mmol) react with 1-n-butyl-3-methylimidazolium bromide (3.0 mmol) under argon at 200–220°C for 30 minutes. The ionic liquid acts as both solvent and catalyst, enabling rapid cleavage of the ether bond. Post-reaction workup involves acidification, ethyl acetate extraction, and column chromatography, achieving a remarkable 99% yield .

Key Advantages:

-

Reduced Reaction Time: Microwave irradiation accelerates kinetics by 10–15× compared to conventional heating.

-

Solvent Efficiency: The ionic liquid is recyclable, minimizing waste.

-

High Purity: Column chromatography yields >98% pure product .

Comparative Analysis of Methodologies

| Method | Reactants/Conditions | Catalyst | Temperature (°C) | Time | Yield | Scalability |

|---|---|---|---|---|---|---|

| Natural Isolation | Eucalyptus polybractea oil | – | Ambient | – | Low | Limited |

| Magnesium Intermediate | Mg para-iso-propylphenyl-Br, air | – | Not reported | Hours | Moderate | Obsolete |

| Microwave-Assisted | Alkyl aryl ether, ionic liquid | BMIM-Br | 200–220 | 0.5 h | 99% | High |

| Industrial Alkylation | Phenol, propylene | H₂SO₄/AlCl₃ | 90–250 | 3–8 h | >85% | High |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Isopropylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: In aqueous solutions, this compound can be oxidized by atmospheric oxygen, especially under alkaline conditions.

Reduction: Reduction reactions typically involve hydrogenation, where this compound can be converted to its corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where the isopropyl group can be replaced by other substituents.

Major Products:

Oxidation Products: Quinone methides, dihydroxyisopropylbenzenes, and 4-(1-hydroxy-1-methylethyl)phenol.

Reduction Products: Isopropylcyclohexanol.

Substitution Products: Various substituted phenols depending on the reagents used.

Applications De Recherche Scientifique

4-Isopropylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including vinyl compounds.

Biology: Studies have explored its role in the degradation of environmental pollutants.

Medicine: Research has investigated its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 4-Isopropylphenol involves its interaction with molecular targets through various pathways:

Oxidation Pathway: The compound can be oxidized to form quinone methides, which can undergo nucleophilic addition reactions.

Antimicrobial Activity: The phenolic structure allows it to disrupt microbial cell membranes, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Toxicity Relative to Alkylphenols

4-Isopropylphenol exhibits higher toxicity compared to other alkylphenols. In rat liver slices, its toxicity followed the order: this compound > 4-ethylphenol > 4-methylphenol, correlating with the rate of glutathione conjugate formation during oxidative metabolism .

Table 1: Comparative Toxicity of Alkylphenols

Adsorption and Environmental Persistence

This compound’s adsorption on graphene oxide (GO) and reduced graphene oxide (RGO) follows the Freundlich model, indicating multilayer adsorption. Its hydrophobic isopropyl group enhances adsorption compared to simpler phenols like 4-methylphenol or phenol . Thermoresponsive poly(NIPA-co-NMA) fibers loaded with TiO₂ nanoparticles showed temperature-dependent adsorption, with higher uptake above the lower critical solution temperature (LCST: ~40°C) due to hydrophobic interactions .

Table 2: Adsorption Coefficients (Freundlich Model)

| Compound | Adsorption Affinity (Kf) | Material | Reference |

|---|---|---|---|

| This compound | 0.161 m³/kg | TiO₂-loaded fibers | |

| BPA | Higher than phenol | GO/RGO | |

| Phenol | Lowest among tested | GO/RGO |

Degradation Pathways and Byproducts

As a BPA degradation product, this compound forms via β-scission during photocatalysis or enzymatic oxidation . Unlike other BPA intermediates (e.g., 4-hydroxyacetophenone), this compound retains toxicity comparable to BPA . Further oxidation yields 4-hydroxyacetophenone and small organic acids (e.g., acetic acid), which are less toxic .

Table 3: Degradation Products of BPA and this compound

Binding Affinity for Estrogen Receptors

This compound shows species-specific receptor interactions. It has higher binding affinity for human ERRγ than BPA but lower affinity for zebrafish ERRγA, suggesting divergent endocrine-disruption risks across species . This contrasts with BPA, which broadly activates estrogen receptors in vertebrates .

Activité Biologique

4-Isopropylphenol (4-IPP), also known as para-isopropylphenol, is an aromatic organic compound with significant biological activity. Its molecular formula is C10H14O, and it has a molar mass of 150.22 g/mol. This compound has drawn attention for its potential applications in various fields, including pharmaceuticals, environmental science, and as an antimicrobial agent.

This compound is primarily synthesized through the alkylation of phenol with isopropyl groups. Various methods have been developed to enhance the yield of 4-IPP, including transalkylation processes that improve the economics of production by favoring the formation of the para-isomer over ortho and meta isomers .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of microorganisms. Research indicates that it has a potent inhibitory effect on gram-positive bacteria such as Bacillus subtilis, primarily by disrupting cell wall synthesis through inhibition of d-glutamate ligase, an enzyme crucial for mucopeptide formation . However, its effectiveness against gram-negative bacteria is limited.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Mechanism of Action |

|---|---|---|

| Bacillus subtilis | High | Inhibition of cell wall synthesis |

| Staphylococcus aureus | Moderate | Disruption of membrane integrity |

| Escherichia coli | None | No significant effect observed |

Endocrine Disruption Potential

Concerns have been raised regarding the endocrine-disrupting potential of this compound. Studies show that it can interact with hormone receptors, potentially leading to adverse effects in endocrine function. The U.S. EPA has categorized it alongside other compounds for further investigation into its bioaccumulation and ecotoxicity profiles .

Environmental Applications

This compound has been utilized in environmental remediation processes, particularly for the degradation of pollutants like bisphenol A (BPA). Research indicates that it can be effectively removed from aqueous solutions using photocatalytic degradation methods involving titanium dioxide (TiO2) nanoparticles. The degradation efficiency increases with temperature and adsorbent concentration .

Table 2: Photocatalytic Degradation Rates of this compound

| Temperature (°C) | k_app (s⁻¹) | Reaction Type |

|---|---|---|

| 30 | 0.23 | Pseudo-first-order kinetics |

| 50 | 0.59 | Enhanced degradation efficiency |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound were effective against skin pathogens, suggesting potential use in topical antiseptics.

- Environmental Remediation : In a controlled experiment, the use of TiO2-loaded poly(NIPA-co-NMA) fibers significantly enhanced the degradation rate of this compound in contaminated water, indicating its practical application in wastewater treatment systems .

- Endocrine Activity Assessment : Research examining the endocrine activity of various phenolic compounds found that this compound exhibited moderate activity, warranting further studies to assess its long-term effects on human health and ecosystems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-isopropylphenol derivatives, and how are intermediates purified?

- Methodological Answer: A key intermediate, 4-isopropylphenyl trifluoromethanesulfonate, is synthesized by reacting this compound with trifluoromethanesulfonic anhydride at 0°C using pyridine as a base. Purification is achieved via column chromatography with n-pentane as the eluent, yielding a colorless oil with 72% efficiency .

Q. How can researchers determine the purity and identity of this compound in a mixture?

- Methodological Answer: High-performance liquid chromatography (HPLC) with a polar stationary phase is effective. For example, this compound elutes at 73.4 retention time units under conditions optimized for phenolic compounds, allowing differentiation from structurally similar molecules like 4-methylphenol (43.6 units) and 4-tert-butylphenol (86.8 units) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer: this compound is corrosive (Category 8 hazard) and requires storage in airtight containers away from oxidizing agents. Safety protocols include using fume hoods, nitrile gloves, and eye protection. Its toxicity (R34 for skin burns, R43 for sensitization) necessitates immediate decontamination with ethanol or water .

Advanced Research Questions

Q. How does this compound induce cytotoxicity, and what reactive intermediates are involved?

- Methodological Answer: Rat liver microsome studies reveal that cytochrome P450-mediated oxidation generates quinone methide intermediates, detected via glutathione adducts. Toxicity correlates with adduct formation rates: this compound > 4-ethylphenol > 4-methylphenol. Depleting intracellular glutathione exacerbates cell death, while N-acetylcysteine or metyrapone (P450 inhibitor) mitigates toxicity .

Q. What experimental and computational methods elucidate hydrogen-bonding interactions in this compound?

- Methodological Answer: Infrared spectroscopy (IR) in dichloromethane shows O–H stretching frequency shifts due to hydrogen bonding. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) confirm that the electron-donating isopropyl group enhances dimer/trimer stability. Computational visualization of vibrational modes supports experimental IR assignments .

Q. How do reaction kinetics vary during sonochemical degradation of this compound?

- Methodological Answer: Sonolysis in aqueous solutions follows pseudo-first-order kinetics. Initial degradation rates depend on hydroxyl radical (•OH) formation, monitored via H2O2 accumulation. Rate constants decrease at higher initial concentrations due to scavenging effects. Optimizing ultrasonic frequency (e.g., 300–500 kHz) improves efficiency .

Q. What structure-activity relationships govern the ecotoxicity of alkylphenols like this compound?

- Methodological Answer: Microtox EC50 assays (5-min exposure) show that branching increases toxicity: 2,4-diisopropylphenol (EC50 = 2 × 10<sup>−4</sup> mM) is more toxic than this compound. Hydrophobicity (logP) and steric effects influence membrane disruption and protein binding .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

- Methodological Answer: Molecular dynamics simulations and quantum mechanical calculations (e.g., Gaussian 16) model adsorption on catalysts like Rh/C. Parameters such as activation energy for hydrogenation in supercritical CO2 are validated against experimental turnover frequencies .

Q. What metabolic pathways degrade this compound in environmental bacteria?

- Methodological Answer: Sphingobium xenophagum Bayram metabolizes this compound via ipso-hydroxylation, forming a ring-hydroxylated intermediate. Isotope labeling (e.g., <sup>18</sup>O) and LC-MS track the substitution mechanism, revealing cleavage of the isopropyl group .

Q. How do solvent systems influence catalytic hydrogenation of this compound?

- Methodological Answer: Supercritical CO2 enhances mass transfer in Rh/C-catalyzed hydrogenation. Kinetic studies under varying pressures (10–20 MPa) and temperatures (40–80°C) show higher selectivity for cyclohexanol derivatives compared to traditional organic solvents .

Propriétés

IUPAC Name |

4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUQWHNMBPIWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61260-32-0 (hydrochloride salt) | |

| Record name | 4-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5042299 | |

| Record name | 4-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 4-Isopropylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

222.00 to 223.00 °C. @ 760.00 mm Hg | |

| Record name | p-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-89-8 | |

| Record name | 4-Isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F59JOO816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.3 °C | |

| Record name | p-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.